![molecular formula C19H23N3O4 B4464812 ethyl 4-({[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4464812.png)
ethyl 4-({[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)benzoate
Overview
Description
Ethyl 4-({[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)benzoate, also known as EDP-106, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It belongs to the class of compounds known as isoxazole derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of ethyl 4-({[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in the development and progression of various diseases. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and are implicated in the development of cancer and inflammatory disorders. ethyl 4-({[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)benzoate has also been found to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in the regulation of immune responses and is implicated in the development of autoimmune disorders.
Biochemical and Physiological Effects:
ethyl 4-({[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)benzoate has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of certain enzymes and signaling pathways involved in the development and progression of cancer and inflammatory disorders. ethyl 4-({[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)benzoate has also been found to exhibit anti-viral activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and hepatitis B virus (HBV).
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 4-({[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)benzoate is its potential therapeutic benefits in various diseases, including cancer, viral infections, and inflammatory disorders. It has been extensively studied in preclinical models and has shown promising results. However, there are also some limitations to using ethyl 4-({[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)benzoate in lab experiments. One limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for research on ethyl 4-({[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)benzoate. One direction is to further investigate its potential therapeutic benefits in various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to explore its mechanism of action in more detail, to better understand how it exerts its biological effects. Additionally, future research could focus on optimizing the synthesis method for ethyl 4-({[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)benzoate, to improve its solubility and reduce its potential toxicity. Finally, future studies could investigate the potential of ethyl 4-({[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)benzoate as a lead compound for the development of novel therapeutic agents with improved efficacy and safety profiles.
Scientific Research Applications
Ethyl 4-({[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)benzoate has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, viral infections, and inflammatory disorders.
properties
IUPAC Name |
ethyl 4-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidine-1-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-4-25-18(23)14-7-9-15(10-8-14)20-19(24)22-11-5-6-16(22)17-12(2)21-26-13(17)3/h7-10,16H,4-6,11H2,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZQAUSPJZFYNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2C3=C(ON=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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